molecular formula C5H12ClO2P B2407629 Methylchloridophosphonic acid butyl ester CAS No. 23164-47-8

Methylchloridophosphonic acid butyl ester

Cat. No.: B2407629
CAS No.: 23164-47-8
M. Wt: 170.57
InChI Key: JQAAUQJMUJWSPY-UHFFFAOYSA-N
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Description

Methylchloridophosphonic acid butyl ester is an organophosphorus compound that belongs to the class of esters. It is a derivative of phosphonic acid and is commonly used in the synthesis of various organophosphorus compounds. This compound is known for its potent biological activity, making it a promising candidate for applications in medical, environmental, and industrial research.

Mechanism of Action

Mode of Action

The mode of action of Methylchloridophosphonic acid butyl ester is likely to involve a process known as transesterification, which is a common reaction for esters . In this process, the ester interacts with an alcohol in the presence of a catalyst, leading to the formation of a new ester and alcohol. The exact details of this interaction and the resulting changes would depend on the specific targets and the environmental conditions.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving the metabolism of esters. Ester metabolism involves various enzymes and can lead to the production of alcohols and acids . The downstream effects of these pathways could include changes in cellular signaling and function, although the specifics would depend on the exact nature of the ester and its targets.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. Given its likely mode of action, it could potentially alter cellular signaling and function through its effects on ester metabolism .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the presence of other chemicals, the pH and temperature of the environment, and the presence of specific enzymes or proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylchloridophosphonic acid butyl ester can be synthesized through esterification reactions. One common method involves the reaction of phosphonic acid with butanol in the presence of a catalyst. The reaction typically requires heating and can be carried out under acidic or basic conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction rates. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions: Methylchloridophosphonic acid butyl ester undergoes various chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution .

Common Reagents and Conditions:

    Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the formation of phosphonic acid and butanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by metal alkoxides such as sodium t-butoxide.

    Nucleophilic Substitution: The ester group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Major Products: The major products formed from these reactions include phosphonic acid derivatives, various esters, and substituted organophosphorus compounds .

Scientific Research Applications

Methylchloridophosphonic acid butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.

    Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibition and other biochemical processes.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Comparison with Similar Compounds

  • Methylphosphonic acid butyl ester
  • Ethylphosphonic acid butyl ester
  • Methylchloridophosphonic acid ethyl ester

Comparison: Methylchloridophosphonic acid butyl ester is unique due to its specific ester group and the presence of a chlorine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Properties

IUPAC Name

1-[chloro(methyl)phosphoryl]oxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClO2P/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAAUQJMUJWSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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